molecular formula C13H14N4O3 B2526551 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1203044-54-5

2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2526551
CAS No.: 1203044-54-5
M. Wt: 274.28
InChI Key: IDXXJTZAMUJZJX-UHFFFAOYSA-N
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Description

2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Hossan et al. (2012) involved the synthesis of a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid as a starting material. The research explored the antimicrobial screening of these compounds, showing that many exhibited good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Structural Studies and Coordination Complexes

Klimova et al. (2013) investigated the interaction of acetamidine hydrochloride and p-aminobenzamidine dihydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. The structural elucidation was based on various spectroscopic and analytical methods, including X-ray crystallography (Klimova et al., 2013).

Histamine H4 Receptor Ligands

Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidine-containing compounds as ligands for the histamine H4 receptor. The research aimed to optimize potency through systematic modifications, which resulted in the identification of potent compounds with anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).

Anticancer Activity

Al-Sanea et al. (2020) designed and synthesized derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide to explore their anticancer potential. The synthesized compounds were evaluated against a panel of 60 cancer cell lines, with one compound showing significant growth inhibition across several cancer cell lines, highlighting the potential of these derivatives as anticancer agents (Al-Sanea et al., 2020).

Properties

IUPAC Name

2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-8-10(12(19)17-13(20)16-8)6-11(18)15-7-9-4-2-3-5-14-9/h2-5H,6-7H2,1H3,(H,15,18)(H2,16,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXXJTZAMUJZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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